molecular formula C19H15N3O4S2 B3490988 N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE

Cat. No.: B3490988
M. Wt: 413.5 g/mol
InChI Key: ZMPWWCKHMIFILA-UHFFFAOYSA-N
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Description

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound features a 5-methyl-1,2-oxazole-3-sulfonamide moiety linked to a benzene ring, which is further substituted with a benzothiophene carboxamide group .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the 5-methyl-1,2-oxazole-3-sulfonamide intermediate. This intermediate is then reacted with a benzene derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in bacteria, resulting in their death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzothiophene carboxamide moiety, in particular, enhances its binding affinity to certain molecular targets, making it a potent inhibitor of specific enzymes .

Properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4S2/c1-12-10-18(21-26-12)22-28(24,25)14-8-6-13(7-9-14)20-19(23)16-11-27-17-5-3-2-4-15(16)17/h2-11H,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPWWCKHMIFILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 2
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N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 3
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE
Reactant of Route 6
N-{4-[(5-METHYL-12-OXAZOL-3-YL)SULFAMOYL]PHENYL}-1-BENZOTHIOPHENE-3-CARBOXAMIDE

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